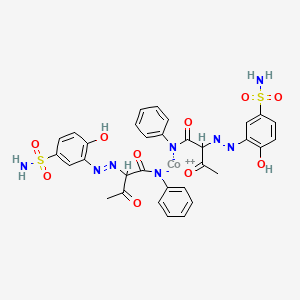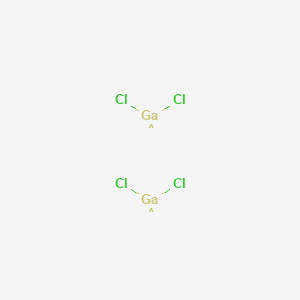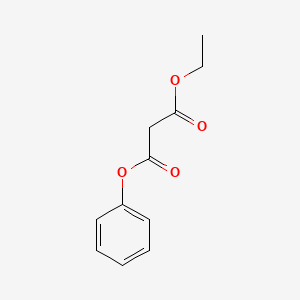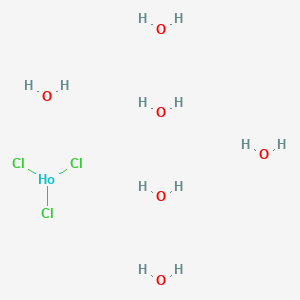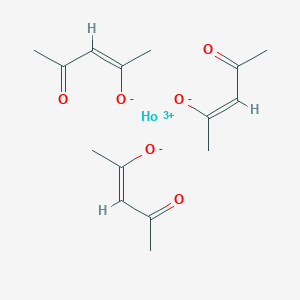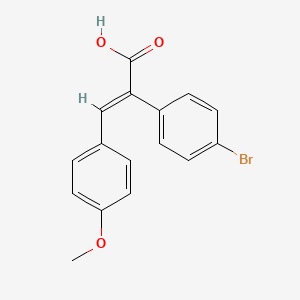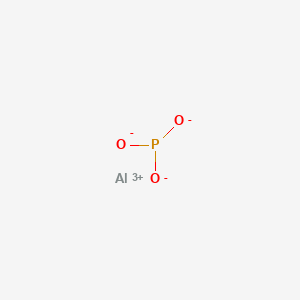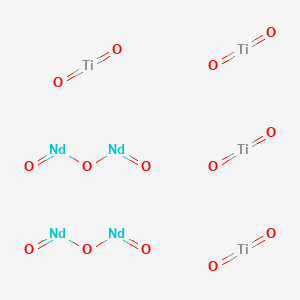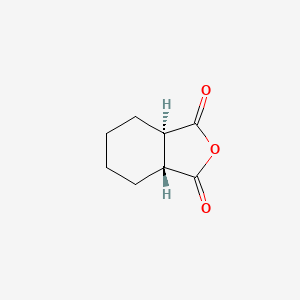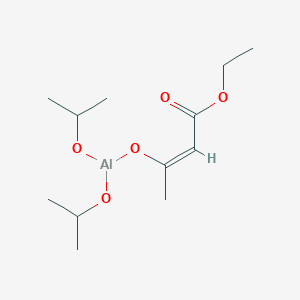
ALUMINUM DI(ISOPROPOXIDE)ACETOACETIC ESTER CHELATE
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of aluminum di(isopropoxide)acetoacetic ester chelate typically involves the reaction of aluminum alkoxides with β-diketones or ketoesters such as acetylacetone or ethyl acetoacetate. Mehrotra and Mehrotra (1961) described the formation of these chelates through reactions between aluminum alkoxides (such as ethoxide and isopropoxide) and diketones like acetylacetone, yielding compounds of the type (OR)2Al(lig), where ligand (lig) is a diketone or ketoester (Mehrotra & Mehrotra, 1961).
Molecular Structure Analysis
The molecular structure of these chelates has been studied using various spectroscopic methods. Kurajica et al. (2019) utilized multinuclear magnetic resonance (NMR) to analyze the structure of aluminum sec-butoxide chelated with ethyl acetoacetate, identifying monomeric, dimeric, and oligomeric chelate species and providing insights into their molecular complexity (Kurajica et al., 2019).
Chemical Reactions and Properties
Chelation affects the reactivity and stability of aluminum alkoxides. For instance, L. Jie and L. Shu-zhen (2005) explored the removal of trace iron from aluminum isopropoxide by forming a non-volatile chelate, demonstrating the impact of chelation on the purity and performance of aluminum alkoxides (L. Jie & L. Shu-zhen, 2005).
Physical Properties Analysis
The physical properties of aluminum di(isopropoxide)acetoacetic ester chelates, such as volatility, solubility, and molecular complexity, are influenced by the chelation process. The study by Mehrotra and Mehrotra (1961) found that chelation lowers the volatility of aluminum alkoxides, indicating that chelates have distinct physical properties compared to their unchelated counterparts.
Chemical Properties Analysis
The chemical properties, including reactivity towards hydrolysis and thermal stability, are significantly altered by the chelation of aluminum alkoxides with acetoacetic esters. Nass and Schmidt (1990) investigated the synthesis of alumina coating from chelated aluminum alkoxides, highlighting the role of chelating agents in controlling the hydrolysis and polycondensation of aluminum alkoxides, leading to materials with unique chemical and thermal properties (Nass & Schmidt, 1990).
Wissenschaftliche Forschungsanwendungen
Application in Paints
- Summary of Application: This compound is used in paints to enhance drying, luster, and hardness, and improve the performance as surface wrinkling .
- Results or Outcomes: The addition of Aluminum Di(isopropoxide)acetoacetic Ester Chelate to paint can result in better drying, increased luster and hardness, and improved performance in terms of surface wrinkling .
Application as a Crosslinking Agent
- Summary of Application: This compound is used as a crosslinking agent in epoxy, alkyd, and polyester resins .
- Results or Outcomes: The use of Aluminum Di(isopropoxide)acetoacetic Ester Chelate as a crosslinking agent can enhance the mechanical, thermal, and chemical resistance properties of the resins .
Application in Gel Inks
Safety And Hazards
Zukünftige Richtungen
The compound finds application in paint to give better drying, luster, and hardness, and improve the performance as surface wrinkling . It is also used as a crosslinking agent in epoxy, alkyd, and polyester resins . These applications suggest potential future directions in the development of paints and resins.
Eigenschaften
IUPAC Name |
ethyl (Z)-3-di(propan-2-yloxy)alumanyloxybut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3.2C3H7O.Al/c1-3-9-6(8)4-5(2)7;2*1-3(2)4;/h4,7H,3H2,1-2H3;2*3H,1-2H3;/q;2*-1;+3/p-1/b5-4-;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQXUGFEQSCYIA-OAWHIZORSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C(C)O[Al](OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C(/C)\O[Al](OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23AlO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Aluminum di(isopropoxide)acetoacetic ester chelate | |
CAS RN |
14782-75-3 | |
| Record name | Aluminum, [ethyl 3-(oxo-.kappa.O)butanoato-.kappa.O']bis(2-propanolato)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



